molecular formula C4H4ClN3S B1274747 5-Amino-6-chloropyrimidine-4-thiol CAS No. 54851-35-3

5-Amino-6-chloropyrimidine-4-thiol

Cat. No.: B1274747
CAS No.: 54851-35-3
M. Wt: 161.61 g/mol
InChI Key: VEHPZWYCFFRGFK-UHFFFAOYSA-N
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Description

5-Amino-6-chloropyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound contains both sulfur and nitrogen atoms, which make it a useful precursor for the synthesis of many chemical compounds such as pesticides, drugs, and dyes.

Scientific Research Applications

Applications in Synthetic Chemistry

5-Amino-6-chloropyrimidine-4-thiol has been utilized in synthetic chemistry, primarily as an intermediate in the synthesis of various heterocyclic compounds. Čikotienė et al. (2007) explored the reactions of pyrimidine derivatives, showcasing the potential of these compounds in forming complex structures through regio- and stereoselective addition reactions (Čikotienė et al., 2007). Furthermore, the work by Harnden and Hurst (1990) indicates the role of pyrimidine derivatives, including this compound, in preparing substituted pyrimidinethiols and thiazolo[5,4-d]pyrimidines, which are valuable in pharmaceutical and material sciences (Harnden & Hurst, 1990).

Role in Analytical Chemistry

In analytical chemistry, pyrimidine derivatives, including this compound, have been reported as excellent reagents. Gaikwad et al. (2005) described the use of such compounds in the spectrophotometric determination of metal ions, highlighting their significance in developing analytical methods for metal ion detection (Gaikwad, Mahamuni, & Anuse, 2005).

Contributions to Drug Development and Molecular Biology

In the field of drug development and molecular biology, the importance of this compound is evident. For instance, its derivatives have been investigated for their antibacterial properties. The study by Gangjee et al. (1996) delves into the synthesis of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, indicating their therapeutic potential (Gangjee et al., 1996). Additionally, the creation of oligonucleotide-peptide hybrids, which can serve as antisense inhibitors of gene expression, showcases the compound's significance in molecular biology. The work by Ede, Tregear, and Haralambidis (1994) emphasizes this aspect, detailing the preparation of thiol-derivatized oligonucleotides (Ede, Tregear, & Haralambidis, 1994).

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-6-chloropyrimidine-4-thiol can be synthesized through various methods. One common method involves the reaction of pyrimidine-4-thiol with thiourea and ferrous chloride. The reaction equation is as follows:

C4H4N2S+HNCS+FeCl2C4H4ClN3S+FeCl3\text{C}_4\text{H}_4\text{N}_2\text{S} + \text{HNCS} + \text{FeCl}_2 \rightarrow \text{C}_4\text{H}_4\text{ClN}_3\text{S} + \text{FeCl}_3 C4​H4​N2​S+HNCS+FeCl2​→C4​H4​ClN3​S+FeCl3​

Properties

IUPAC Name

5-amino-6-chloro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPZWYCFFRGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390992
Record name 5-Amino-6-chloropyrimidine-4-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54851-35-3
Record name 54851-35-3
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Record name 5-Amino-6-chloropyrimidine-4-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-chloro-3,4-dihydropyrimidine-4-thione
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